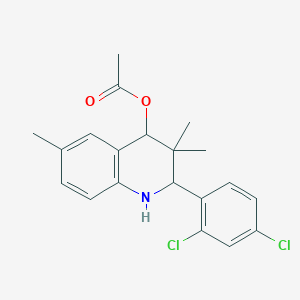![molecular formula C19H20Cl2N2O3 B317303 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B317303.png)
2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichloromethylphenoxy group and a morpholinylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Dichloromethylphenoxy Intermediate: This step involves the chlorination of 2,4-dichloro-6-methylphenol using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Morpholinylphenylamine: The dichloromethylphenoxy intermediate is then reacted with 4-morpholin-4-ylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group of the acetamide moiety.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-piperidin-4-ylphenyl)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-morpholin-4-ylbenzyl)acetamide
Uniqueness
The uniqueness of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide lies in its specific substitution pattern and the presence of both dichloromethylphenoxy and morpholinylphenyl groups. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H20Cl2N2O3 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-13-10-14(20)11-17(21)19(13)26-12-18(24)22-15-2-4-16(5-3-15)23-6-8-25-9-7-23/h2-5,10-11H,6-9,12H2,1H3,(H,22,24) |
InChI Key |
SZZDSKQNPPWEJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
![N-(3-bromobenzyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B317223.png)
![N-[3-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzylidene]-4-morpholin-4-ylaniline](/img/structure/B317226.png)
![PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317228.png)
![2-{2-[(2-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317229.png)
![2-{2-[(4-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317230.png)
![Isopropyl 4-{2-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]hydrazino}benzoate](/img/structure/B317231.png)
![4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B317232.png)
![3-chloro-N-{4-[(2-thienylcarbonyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B317233.png)
![4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317234.png)
![N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B317236.png)
![N-[4-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B317237.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine](/img/structure/B317238.png)

